molecular formula C11H12O2 B1457673 3-Cyclobutylbenzoic acid CAS No. 19936-19-7

3-Cyclobutylbenzoic acid

Cat. No. B1457673
CAS RN: 19936-19-7
M. Wt: 176.21 g/mol
InChI Key: UJQRIEBZAHFCEV-UHFFFAOYSA-N
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Description

3-Cyclobutylbenzoic acid is a chemical compound with the CAS Number: 19936-19-7 . It has a molecular weight of 176.22 and is a solid at room temperature . The IUPAC name for this compound is 3-cyclobutylbenzoic acid .


Molecular Structure Analysis

The InChI code for 3-Cyclobutylbenzoic acid is 1S/C11H12O2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Cyclobutylbenzoic acid is a solid at room temperature . It has a molecular weight of 176.22 . The storage temperature is between 2-8°C .

Scientific Research Applications

Chemical Analysis and Synthesis

  • Sulfhydryl Group Determination : A study highlighted the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, implying potential applications in biochemical analysis (Ellman, 1959).
  • Synthesis of 3-Aminobenzoic Acid : Research discussed the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid, indicating its importance in the manufacture of azo dyes, medicine, and replication materials (Yin Qun, 2010).

Catalysis and Reaction Processes

  • [3+1]-Cycloaddition Reactions : A study presented the first asymmetric [3+1]-cycloaddition by using copper(I) triflate/double-sidearmed bisoxazoline complex catalyzed reactions, indicating advanced methodologies in organic synthesis (Deng et al., 2017).

Environmental and Health Research

  • Gallic Acid in Health Research : Gallic acid, a derivative, has been shown to possess anti-inflammatory properties and potential in treating inflammation-related diseases (Bai et al., 2020).
  • 3-Phenoxybenzoic Acid as a Biomarker : The compound 3-Phenoxybenzoic acid, related in structure, was detected in urine samples, used in studies related to pesticide exposure (Riederer et al., 2008).

Safety And Hazards

The safety information for 3-Cyclobutylbenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305) .

properties

IUPAC Name

3-cyclobutylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQRIEBZAHFCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutylbenzoic acid

Synthesis routes and methods

Procedure details

This intermediate was prepared from ethyl 3-bromobenzoate and cyclobutylzinc bromide in two steps according to the preparation of 6-cyclopentyl-benzoic acid.
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0 (± 1) mol
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cyclobutylzinc bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GBN Reddy, A Naresh, P Venkateswarlu… - Journal of Chemical …, 2015 - researchgate.net
… To a solution of 4-Difluoromethoxy-3-cyclobutylbenzoic acid (2.5 g, 0.01 mol) in toluene (25 ml) was added N,NDimethylformamide (0.2 ml) at 20-30C. The resultant reaction mixture …
Number of citations: 0 www.researchgate.net

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